Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-

Description

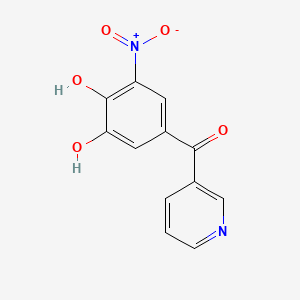

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-, is a ketone derivative featuring a 3,4-dihydroxy-5-nitrophenyl group linked to a 3-pyridinyl moiety. The compound shares the 3,4-dihydroxy-5-nitrophenyl pharmacophore, which is essential for COMT inhibition, but substitutes the aryl group (e.g., 4-methylphenyl in tolcapone) with a 3-pyridinyl ring .

Properties

CAS No. |

125628-99-1 |

|---|---|

Molecular Formula |

C12H8N2O5 |

Molecular Weight |

260.20 g/mol |

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H |

InChI Key |

VNKJWRKXIBFROA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHNO

- SMILES Notation: C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)N+[O-]

- InChI Key: VNKJWRKXIBFROA-UHFFFAOYSA-N

The compound features a nitrophenyl group and a pyridinyl moiety, which contribute to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

- COMT Inhibition : Methanone derivatives have been studied for their potential as catechol-O-methyltransferase (COMT) inhibitors. These compounds can be useful in treating neurological disorders by modulating neurotransmitter levels. For instance, derivatives similar to Methanone have shown promising results in enhancing the efficacy of drugs like tolcapone, which is used in Parkinson's disease management .

- Vasodilating Agents : Research indicates that Methanone can serve as a precursor for synthesizing vasodilating agents. In vitro studies have demonstrated that compounds derived from Methanone exhibit significant vasodilatory effects, making them candidates for cardiovascular therapies .

- Antioxidant Properties : The 3,4-dihydroxy structure contributes to the antioxidant capabilities of this compound. Studies suggest that it can scavenge free radicals, thus potentially protecting cells from oxidative stress-related damage .

Material Science Applications

- Nonlinear Optics : Methanone derivatives have been explored as monomers in the development of materials for nonlinear optical applications. The unique electronic properties of the nitrophenyl group enhance the nonlinear optical response, making these compounds suitable for applications in photonics and telecommunications .

- Building Blocks for Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in creating complex organic molecules with biological significance. Its ability to undergo various chemical transformations allows it to be used in synthesizing marine metabolites and other biologically active compounds .

Case Study 1: COMT Inhibition and Neuroprotection

A study investigated a series of nitrophenyl derivatives related to Methanone as potential COMT inhibitors. The results indicated that certain modifications enhanced binding affinity and selectivity towards COMT, leading to improved neuroprotective effects in cellular models of Parkinson's disease .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of Methanone derivatives demonstrated their effectiveness in reducing oxidative stress markers in vitro. The study highlighted the potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceutical | COMT Inhibition | Enhances efficacy of Parkinson's treatments |

| Vasodilating Agents | Significant vasodilatory effects observed | |

| Antioxidant Properties | Effective scavenging of free radicals | |

| Material Science | Nonlinear Optical Materials | Enhanced optical response for photonic applications |

| Synthesis Building Block | Versatile precursor for biologically active compounds |

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs

| Compound Name | Aryl Substituent | Core Pharmacophore | Key Functional Groups |

|---|---|---|---|

| Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- | 3-pyridinyl | 3,4-dihydroxy-5-nitrophenyl | Ketone, pyridine, nitro |

| Tolcapone (CAS 134308-13-7) | 4-methylphenyl | 3,4-dihydroxy-5-nitrophenyl | Ketone, methylphenyl, nitro |

| Entacapone | (E)-2-cyanoacrylamide | 3,4-dihydroxy-5-nitrophenyl | Cyano, amide, nitro |

| Methanone, [4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-67-0) | 2-methylphenyl-pyrazoline | Pyridinyl-pyrazoline | Pyrazoline, methylphenyl |

Key Observations :

- Unlike entacapone’s acrylamide linker, the ketone group in the target compound may reduce susceptibility to hydrolysis but increase rigidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point/Decomposition (°C) | Hydrogen Bond Donors/Acceptors | LogP (Predicted) |

|---|---|---|---|---|

| Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- | ~273 (estimated) | Not reported | 2 donors, 5 acceptors | ~1.2 (similar to tolcapone) |

| Tolcapone | 273.24 | Decomposes at ~288.7 | 2 donors, 5 acceptors | 1.5 |

| Di(1H-tetrazol-5-yl) methanone oxime | N/A | Decomposes at 288.7 | 3 donors, 6 acceptors | N/A |

| Methanone, [4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-64-7) | 265.31 | Not reported | 1 donor, 4 acceptors | ~2.0 |

Key Observations :

- The target compound’s hydrogen-bonding capacity (2 donors, 5 acceptors) mirrors tolcapone, suggesting similar solubility challenges in nonpolar environments .

- Pyridinyl-containing analogs (e.g., CAS 121306-64-7) exhibit higher predicted LogP values due to reduced polarity compared to the target compound .

Pharmacological and Toxicological Profiles

Table 3: Pharmacokinetic and Toxicity Data

| Compound Name | Biological Activity | Toxicity Concerns | Structural Alerts |

|---|---|---|---|

| Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- | Potential COMT inhibition (inferred) | Hepatotoxicity (predicted) | Nitro group, catechol moiety |

| Tolcapone | COMT inhibitor | Hepatotoxicity (clinically reported) | Nitro group, catechol moiety |

| Entacapone | COMT inhibitor | Lower hepatotoxicity | Nitro group, acrylamide linker |

| Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS 1215039-66-9) | Intermediate in COMT inhibitor synthesis | Not reported | Nitro group, cyanoester |

Key Observations :

- The 3,4-dihydroxy-5-nitrophenyl group is a known structural alert for hepatotoxicity, as seen in tolcapone .

Biological Activity

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-, also known by its chemical formula CHN_{O}_5, is a complex organic compound notable for its unique structural features, including two hydroxyl groups and a nitro group on the benzene ring, alongside a pyridinyl moiety. These characteristics suggest potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research has indicated that compounds similar to Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- exhibit significant anticancer activity. For instance, studies have shown that derivatives of related structures can inhibit various cancer cell lines, including Caki-1 and 769-P cells. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that Methanone could be explored for therapeutic applications in diseases characterized by inflammation .

Antimicrobial Activity

Antimicrobial properties are another area of interest. Compounds with similar functional groups have been reported to exhibit activity against various bacterial strains, including antibiotic-resistant bacteria. The presence of hydroxyl and nitro groups enhances their interaction with microbial targets, potentially leading to effective treatments against infections .

The biological activity of Methanone is hypothesized to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access through hydrogen bonding and electrostatic interactions.

- Redox Reactions : The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that may disrupt cellular functions .

Comparative Analysis with Similar Compounds

To better understand the potential of Methanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | Fluorophenyl group | Anticancer activity |

| (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone | Lacks pyridinyl moiety | Moderate antibacterial activity |

| (3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanone | Different pyridinyl position | Enhanced enzyme inhibition |

This table illustrates how variations in structure can influence the biological activity of these compounds.

Study 1: Anticancer Activity

In a study focused on the anticancer properties of related compounds, researchers found that specific derivatives exhibited IC_{50} values as low as 2.2 µM against cancer cell lines. This suggests a strong potential for Methanone in cancer therapy .

Study 2: Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory effects observed in compounds with similar structures. The research indicated significant reductions in inflammatory markers in vitro when treated with these compounds, suggesting potential applications in treating chronic inflammatory diseases .

Study 3: Antimicrobial Efficacy

A recent examination of antimicrobial activities revealed that certain derivatives showed effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin. This positions Methanone as a candidate for further exploration in antimicrobial therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)methanone derivatives?

Aryl methanones are typically synthesized via Friedel-Crafts acylation or alkylation reactions. For example, aryl-naphthyl methanone derivatives with herbicidal activity were prepared using these methods, optimized with triethylamine in 1,4-dioxane to enhance reaction efficiency . Key steps include controlling reaction temperature (e.g., 80°C for 7 hours in ethanol) and purification via column chromatography (e.g., dichloromethane/methanol eluent) to isolate intermediates . For nitro-substituted derivatives, nitration of phenolic precursors under controlled acidic conditions may precede acylation.

Q. How should structural characterization of this compound be prioritized using spectroscopic techniques?

- 1H/13C NMR : Assign chemical shifts to aromatic protons (δ 6.5–8.5 ppm for pyridinyl/dihydroxyphenyl groups) and nitro/hydroxy substituents. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals, as demonstrated for structurally related methanones .

- MS (EI) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate the nitro and pyridinyl moieties .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as done for (3-pyridinyl)(4-chlorophenyl)methanone derivatives .

Q. What preliminary bioactivity assays are suitable for evaluating its biological potential?

Screen for enzyme inhibition (e.g., HPPD inhibition via herbicidal assays at 0.75 mmol/m² ) or antioxidant activity (via DPPH radical scavenging). Toxicity profiling using microbial models (e.g., Mycobacterium smegmatis at 10 µM ) provides early safety insights.

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound for target-specific activity?

Docking studies (e.g., AutoDock Vina) against enzyme active sites (e.g., AtHPPD) identify key interactions, such as hydrogen bonds between the 3,4-dihydroxy groups and catalytic metal ions (Fe²⁺ in HPPD) or π-π stacking between the pyridinyl ring and aromatic residues. Adjust substituents (e.g., nitro position) to enhance binding affinity, as shown for herbicidal methanones . Validate predictions with mutagenesis or isothermal titration calorimetry (ITC).

Q. How can contradictions in NMR data for structurally similar derivatives be resolved?

Contradictions (e.g., unexpected δ values for hydroxy/nitro groups) may arise from tautomerism or solvent effects. Use variable-temperature NMR in deuterated DMSO or CDCl₃ to probe dynamic equilibria . Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-311++G(d,p)) to identify dominant tautomers .

Q. What computational approaches predict the nonlinear optical (NLO) properties of nitro-substituted methanones?

Density functional theory (DFT) calculates hyperpolarizability (β) and dipole moments. For example, analyze electron withdrawal by the nitro group and electron donation by the pyridinyl ring using Gaussian09 with CAM-B3LYP functionals. Correlate with UV-Vis spectra (TD-DFT) to validate charge-transfer transitions .

Methodological Guidance

Designing experiments to assess substituent effects on bioactivity:

- Step 1 : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, methyl groups on pyridinyl).

- Step 2 : Test in enzyme inhibition assays (IC₅₀ determination) and compare with docking results.

- Step 3 : Perform QSAR modeling (e.g., CoMFA) to link structural features (Hammett σ values, logP) to activity .

Addressing low yields in acylation reactions:

Optimize Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent polarity. Monitor reaction progress via TLC with iodine staining. For nitro derivatives, avoid excessive heating to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.